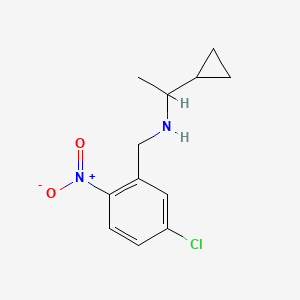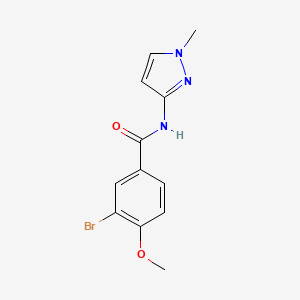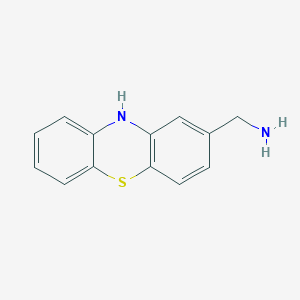
(10H-Phenothiazin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(10H-Phenothiazin-2-yl)methanamine is an organic compound with the molecular formula C13H12N2S. It is a derivative of phenothiazine, a tricyclic compound that contains sulfur and nitrogen atoms in its structure. This compound is known for its versatile chemical properties and has been studied for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10H-Phenothiazin-2-yl)methanamine typically involves the reaction of phenothiazine with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: Phenothiazine, formaldehyde, and ammonia.
Reaction Conditions: The reaction is usually conducted in an aqueous medium at elevated temperatures.
Product Isolation: The product is isolated through filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(10H-Phenothiazin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various amine derivatives.
Substitution: Substituted phenothiazine derivatives.
Scientific Research Applications
(10H-Phenothiazin-2-yl)methanamine has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its pharmacological properties, including potential antipsychotic and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of (10H-Phenothiazin-2-yl)methanamine involves its interaction with various molecular targets. In biological systems, it can bind to receptors and enzymes, modulating their activity. The compound’s structure allows it to participate in electron transfer reactions, which is crucial for its role in photophysical and photochemical processes.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound, known for its use in antipsychotic medications.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic drug.
Promethazine: Another derivative, used as an antihistamine and antiemetic.
Uniqueness
(10H-Phenothiazin-2-yl)methanamine is unique due to its specific structural modifications, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C13H12N2S |
|---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
10H-phenothiazin-2-ylmethanamine |
InChI |
InChI=1S/C13H12N2S/c14-8-9-5-6-13-11(7-9)15-10-3-1-2-4-12(10)16-13/h1-7,15H,8,14H2 |
InChI Key |
XEXFPLDDNBBJHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Oxa-2-azaspiro[3.5]nonan-8-ol](/img/structure/B14916949.png)

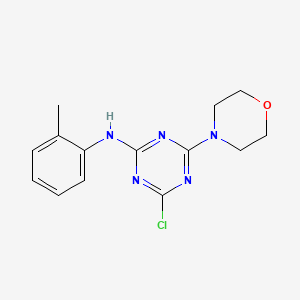
![Methyl 4-chloro-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylate](/img/structure/B14916958.png)
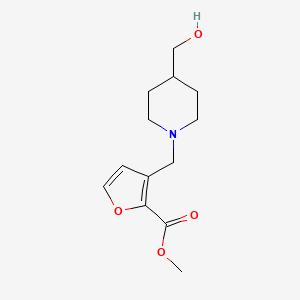
![3'-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14916976.png)
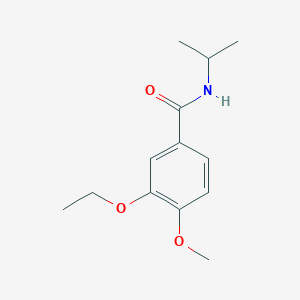
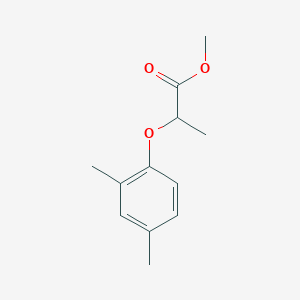
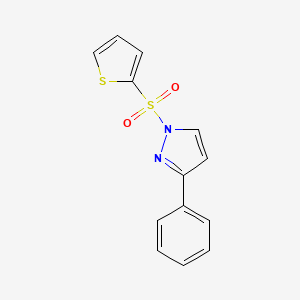
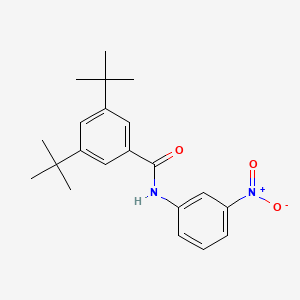
![3-((5-Bromothiophen-2-yl)methyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B14916994.png)
